molecular formula C17H18N2O3S B600952 (2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one CAS No. 115992-91-1

(2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

Cat. No. B600952
M. Wt: 330.4
InChI Key:
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Description

Diltiazem impurity.

Scientific Research Applications

Conformational Analysis

A study by Bozzoli et al. (1993) examined various 3-O-derivatives of the 1,5-benzothiazepin ring system, focusing on their M/P conformation distributions. This research contributes to the understanding of the molecular structure and behavior of such compounds in solution (Bozzoli et al., 1993).

Asymmetric Synthesis

Yamada et al. (1996) explored the asymmetric reduction of a 1,5-Benzothiazepine derivative, which is crucial in the synthesis of diltiazem, a significant pharmaceutical compound. This study highlights the effectiveness of certain amino acids in achieving high enantioselectivity (Yamada et al., 1996).

Synthesis and Biological Evaluation

Inoue et al. (1997) synthesized various 1,5-benzothiazepin derivatives with different substituents and evaluated their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. This research provides insights into the potential therapeutic applications of these compounds (Inoue et al., 1997).

Crystal Structure Analysis

Kojić-Prodić et al. (1984) conducted an X-ray single-crystal analysis of a 1,5-benzothiazepine derivative, revealing its absolute configuration and contributing to the understanding of its stereochemistry (Kojić-Prodić et al., 1984).

Synthesis and Antimicrobial Studies

Several studies, such as those by Pant et al. (2021), Singh et al. (2002), and Sharma et al. (1997), have focused on the synthesis of 1,5-benzothiazepine derivatives and their evaluation for antimicrobial properties. These works contribute to the development of new antimicrobial agents (Pant et al., 2021); (Singh et al., 2002); (Sharma et al., 1997).

Anticonvulsant Activity

Garg et al. (2010) synthesized new 1,5-benzothiazepine derivatives and evaluated them as potential anticonvulsant agents, contributing to the field of neurological therapeutics (Garg et al., 2010).

Optical Resolution and Synthesis Techniques

Other studies have focused on the optical resolution of 1,5-benzothiazepine derivatives and the development of efficient synthesis techniques, as seen in works by Yamada et al. (1997) and Kometani et al. (1997). These studies are crucial for the production of pure enantiomers for pharmaceutical applications (Yamada et al., 1997); (Kometani et al., 1997).

properties

IUPAC Name

(2S,3S)-5-(2-aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c18-9-10-19-13-3-1-2-4-14(13)23-16(15(21)17(19)22)11-5-7-12(20)8-6-11/h1-8,15-16,20-21H,9-10,18H2/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQVIAXYLUEION-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(C(S2)C3=CC=C(C=C3)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C(=O)[C@@H]([C@@H](S2)C3=CC=C(C=C3)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diltiazem Impurity H (N,N,O-Tridesmethyl Desacetyl Diltiazem)

CAS RN

115992-91-1
Record name N-N,O-Tridesmethyl desacetyl diltiazem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115992911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-N,O-TRIDESMETHYL DESACETYL DILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MPC56JVJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Reactant of Route 2
(2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Reactant of Route 3
(2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Reactant of Route 4
(2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Reactant of Route 5
(2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Reactant of Route 6
(2S,3S)-5-(2-Aminoethyl)-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

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